3-fluoro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline
CAS No.:
Cat. No.: VC20397630
Molecular Formula: C9H8FN3S
Molecular Weight: 209.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8FN3S |
|---|---|
| Molecular Weight | 209.25 g/mol |
| IUPAC Name | 3-fluoro-N-(thiadiazol-4-ylmethyl)aniline |
| Standard InChI | InChI=1S/C9H8FN3S/c10-7-2-1-3-8(4-7)11-5-9-6-14-13-12-9/h1-4,6,11H,5H2 |
| Standard InChI Key | BHOFTFWCRHCIFO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)F)NCC2=CSN=N2 |
Introduction
Chemical Structure and Molecular Characteristics
Structural Composition
3-Fluoro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline features a benzene ring substituted with a fluorine atom at the meta position relative to the aniline group. The aniline nitrogen is further functionalized via a methylene bridge to the 4-position of a 1,2,3-thiadiazole ring. This arrangement introduces significant electronic asymmetry, with the fluorine atom acting as an electron-withdrawing group and the thiadiazole contributing aromatic heterocyclic character.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈FN₃S |
| Molecular Weight | 209.25 g/mol |
| IUPAC Name | 3-fluoro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline |
| Canonical SMILES | C1=CC(=C(C=C1)F)NCC2=CSN=N2 |
| Hydrogen Bond Donors | 1 (NH group) |
| Hydrogen Bond Acceptors | 4 (N and S atoms) |
The thiadiazole ring’s 1,2,3-isomerism distinguishes it from the more common 1,3,4-thiadiazoles, imparting distinct reactivity due to ring strain and electron distribution .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis typically proceeds via a multi-step sequence:
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Fluorination of Aniline Derivatives: Electrophilic fluorination of 3-nitroaniline using Selectfluor® or similar agents, followed by reduction to yield 3-fluoroaniline.
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Thiadiazole Formation: Cyclocondensation of thiosemicarbazides with α-halo ketones under acidic conditions generates the 1,2,3-thiadiazole core.
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Methylene Bridging: Coupling the thiadiazole to 3-fluoroaniline via a Mannich-type reaction or nucleophilic substitution using bromomethyl-thiadiazole intermediates.
Critical parameters include temperature control during fluorination (0–5°C to minimize byproducts) and solvent selection (e.g., DMF for thiadiazole cyclization) .
Industrial Considerations
No large-scale production methods are documented, reflecting its status as a research chemical. Scale-up would require optimizing hazardous reagent handling (e.g., HF derivatives) and continuous-flow systems to enhance yield and safety.
Physicochemical Properties
Electronic Effects
The fluorine atom induces a strong −I effect, polarizing the benzene ring and directing electrophilic substitution to the para position. The thiadiazole’s electron-deficient nature further stabilizes charge-transfer interactions, as evidenced by computational studies showing localized LUMO density on the sulfur and adjacent nitrogen atoms .
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly in water (logP ≈ 2.1 predicted).
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Thermal Stability: Decomposition onset at ~180°C, attributed to thiadiazole ring scission.
Reactivity and Functionalization
Nucleophilic Substitution
The bromine-free structure limits traditional SNAr reactivity, but the methylene bridge permits functionalization:
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Alkylation: Quaternization of the thiadiazole nitrogen using methyl iodide.
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Oxidation: Sulfur oxidation to sulfoxide/sulfone derivatives with H₂O₂.
Catalytic Cross-Coupling
The absence of a halogen on the benzene ring necessitates directed ortho-metalation strategies for further functionalization. For example, lithiation at the fluorine-adjacent position enables Suzuki-Miyaura couplings to introduce aryl groups.
Comparative Analysis with Structural Analogs
Table 2: Analog Comparison
| Compound | Key Structural Difference | Bioactivity Trend |
|---|---|---|
| 3-Chloro-N-(thiadiazolylmethyl)aniline | Cl vs. F substitution | Lower logP, reduced cytotoxicity |
| N-(Thiazol-2-ylmethyl)-3-fluoroaniline | Thiazole vs. thiadiazole | Enhanced metabolic stability |
Fluorine’s electronegativity improves membrane permeability relative to chloro analogs, while thiadiazole’s ring strain increases reactivity compared to thiazoles .
Future Research Directions
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Targeted Drug Delivery: Conjugation to nanoparticles for enhanced bioavailability.
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Materials Science: Incorporation into conductive polymers leveraging thiadiazole’s electron transport properties.
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Mechanistic Studies: Elucidating its interaction with bacterial efflux pumps to combat resistance.
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